![molecular formula C24H15NO5S B12897386 1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]- CAS No. 918905-46-1](/img/structure/B12897386.png)
1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst . The starting material, 2-hydroxy-1,4-naphthoquinone, undergoes a series of reactions including condensation with aromatic aldehydes and aromatic amines to form the desired product .
Analyse Des Réactions Chimiques
2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The quinone ring in the compound is highly reactive and can easily participate in redox reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties . The compound’s ability to generate reactive oxygen species makes it a valuable tool in studying oxidative stress and its effects on cellular processes. Additionally, it has applications in the field of materials science, particularly in the development of fluorescent probes and electroluminescent devices .
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety in the compound can undergo redox cycling, leading to the generation of reactive oxygen species. These reactive oxygen species can induce oxidative stress, leading to cellular damage and apoptosis. The compound has also been shown to interact with enzymes involved in cellular redox regulation, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione can be compared to other naphthoquinone derivatives such as lawsone, juglone, and plumbagin. While all these compounds share the naphthoquinone core structure, they differ in their substituents and, consequently, their biological activities. For instance, lawsone and juglone are known for their antimicrobial properties, whereas plumbagin has been extensively studied for its anticancer activity . The presence of the indole and phenylsulfonyl groups in 2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione imparts unique properties that distinguish it from other naphthoquinone derivatives .
Propriétés
Numéro CAS |
918905-46-1 |
|---|---|
Formule moléculaire |
C24H15NO5S |
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
3-[1-(benzenesulfonyl)indol-3-yl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C24H15NO5S/c26-22-17-11-4-5-12-18(17)23(27)24(28)21(22)19-14-25(20-13-7-6-10-16(19)20)31(29,30)15-8-2-1-3-9-15/h1-14,26H |
Clé InChI |
HAQHYWJDABMNPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=C(C5=CC=CC=C5C(=O)C4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
![3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12897316.png)
![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
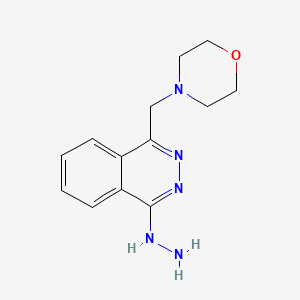

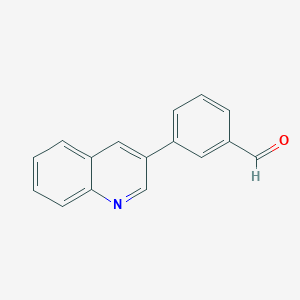
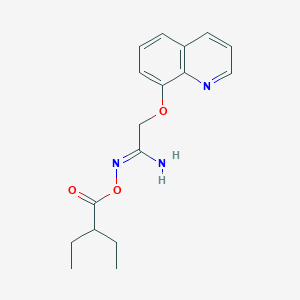
![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
![4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/structure/B12897341.png)
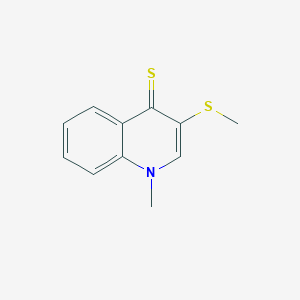
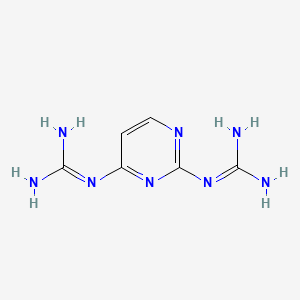
![[(7-Chloro-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897362.png)
![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)
